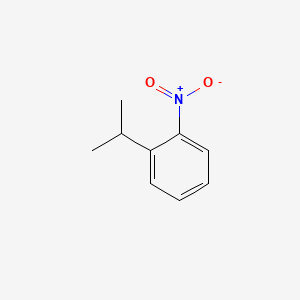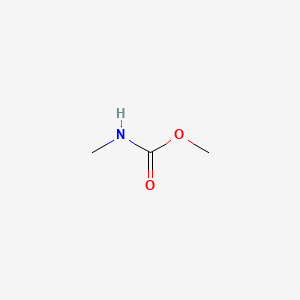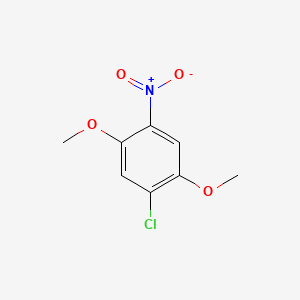
2-Fluoro-6-(trifluoromethyl)benzophenone
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It has a molecular weight of 268.21 . The IUPAC name for this compound is 2-fluoro-6-(trifluoromethyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)benzophenone can be represented by the InChI code: 1S/C14H8F4O/c15-11-8-4-7-10 (14 (16,17)18)12 (11)13 (19)9-5-2-1-3-6-9/h1-8H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Fluoro-6-(trifluoromethyl)benzophenone is a solid at room temperature . It has a molecular weight of 268.2063 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Surface Modification
A study by Jeyaprakash, Samuel, and Rühe (2004) details a simple photochemical process for chemically binding fluoropolymers to SiO2 surfaces using a benzophenone silane. This method allows for the creation of ultrahydrophobic surfaces with controlled thickness, composition, and strong adhesion, offering a novel approach to photopatterning surfaces with fluorinated compounds for enhanced wetting properties (J. D. Jeyaprakash, S. Samuel, J. Rühe, 2004).
Polymer Chemistry
Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives with potential applications in proton exchange membranes. These derivatives, created via nickel-catalyzed coupling polymerization, show no crystallinity and exhibit high thermal stability. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their proton conductivities, making them suitable for applications in fuel cell technology (H. Ghassemi, J. McGrath, 2004).
Photophysics and Photochemistry
Woydziak, Fu, and Peterson (2012) developed a method for the synthesis of fluorinated fluorophores, including benzophenones, by iterative nucleophilic aromatic substitution. This approach facilitates access to fluorinated analogs with enhanced photostability and spectroscopic properties, offering a scalable route to novel fluorinated compounds for use in bioimaging and materials science (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).
Comparative Imaging Studies
Li, Ding, Gifford, Fowler, and Gatley (2003) synthesized a benzophenone-based labeling compound for use in both in vivo positron emission tomography (PET) and single-photon computed tomography (SPECT) studies. This dual-modality approach allows for the comparative imaging of biomolecules, facilitating advanced research in diagnostic imaging and molecular biology (Zizhong Li, Yu Ding, A. Gifford, J. Fowler, J. Gatley, 2003).
Safety And Hazards
This compound is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERPYCCZRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341111 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzophenone | |
CAS RN |
208173-18-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



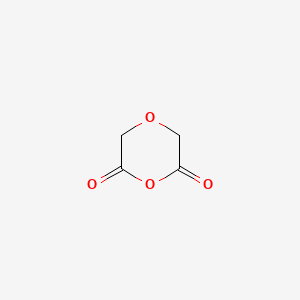


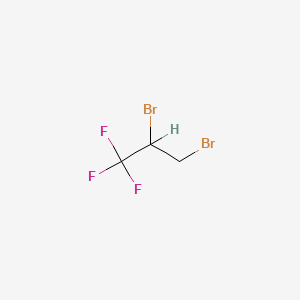


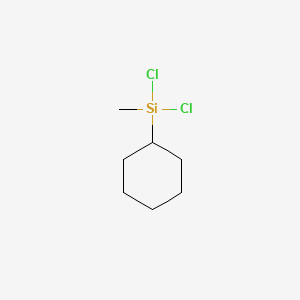


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
